![molecular formula C16H17N7 B6442685 4-(1H-imidazol-1-yl)-6-[4-(pyridin-2-yl)piperazin-1-yl]pyrimidine CAS No. 2640972-59-2](/img/structure/B6442685.png)
4-(1H-imidazol-1-yl)-6-[4-(pyridin-2-yl)piperazin-1-yl]pyrimidine
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Overview
Description
Synthesis Analysis
While there isn’t specific information on the synthesis of “4-(1H-imidazol-1-yl)-6-[4-(pyridin-2-yl)piperazin-1-yl]pyrimidine”, there are methods for synthesizing similar compounds. For instance, the Sandmeyer reaction of differently C-2 substituted N-(prop-2-yn-1-ylamino)pyridines is an efficient, mild, new and practical method for the stereospecific synthesis of (E)-exo-halomethylene bicyclic pyridones bearing the imidazo[1,2-a]pyridine heterocyclic ring system .Scientific Research Applications
Anticancer Properties
Recent studies highlight Compound X’s in vitro anticancer activities against prostate, lung, and liver cancer cell lines. Its potential as an antitumor agent warrants further exploration. Mechanisms of action, cellular uptake, and synergistic effects with other compounds are active research areas.
Metal-Organic Frameworks (MOFs) and Sensing Applications
Compound X serves as a ligand in MOFs, leading to diverse structures with unique properties . Notably:
Synthetic Methodology and Regiocontrolled Synthesis
The regiocontrolled synthesis of substituted imidazoles is crucial for drug discovery and material science . Researchers explore efficient methods for constructing imidazole rings, including those involving Compound X. Notable approaches include:
Mechanism of Action
Mode of Action
Without specific knowledge of the compound’s primary target, it’s challenging to describe its precise mode of action. Based on its structural features, it’s plausible that the compound could interact with its targets through hydrogen bonding or π-π stacking interactions, common modes of action for compounds containing imidazole and pyrimidine rings .
Pharmacokinetics
The presence of the piperazine ring could potentially enhance the compound’s solubility and bioavailability .
properties
IUPAC Name |
4-imidazol-1-yl-6-(4-pyridin-2-ylpiperazin-1-yl)pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N7/c1-2-4-18-14(3-1)21-7-9-22(10-8-21)15-11-16(20-12-19-15)23-6-5-17-13-23/h1-6,11-13H,7-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXSOTSZOKWMFIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C3=NC=NC(=C3)N4C=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1H-imidazol-1-yl)-6-[4-(pyridin-2-yl)piperazin-1-yl]pyrimidine |
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